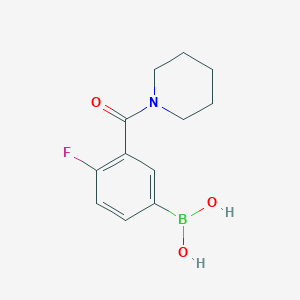

4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organoboron chemistry, which has its roots in the foundational work on phenylboronic acid synthesis. Phenylboronic acid itself was first synthesized using traditional methods involving phenylmagnesium bromide and trimethyl borate, establishing the fundamental synthetic approaches that would later be adapted for more complex derivatives. The introduction of fluorine substitution and carbonyl functionalities represents a natural progression in the field's quest to develop more specialized and functionally diverse boronic acid compounds.

The compound's emergence in the scientific literature reflects the growing recognition of the importance of fluorinated organic molecules in pharmaceutical applications. The specific combination of fluorine substitution with piperidine carbonyl functionality was developed to address the need for enhanced stability and improved biological activity profiles in drug discovery programs. The synthesis and characterization of this compound have been discussed in multiple scientific articles, highlighting its growing importance in organic chemistry and medicinal applications.

Nomenclature and Classification

This compound employs systematic nomenclature that clearly defines its structural features and functional group arrangement. The International Union of Pure and Applied Chemistry name for this compound is 4-fluoro-3-(1-piperidinylcarbonyl)phenylboronic acid, which precisely describes the positioning of each functional group on the aromatic ring. Alternative nomenclature includes [4-fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid, which emphasizes the boronic acid functionality attached to the substituted phenyl ring.

The compound belongs to several important chemical classifications that define its properties and applications. Primarily, it is classified as a boronic acid derivative, characterized by the presence of a boron atom bonded to hydroxyl groups and an organic moiety. Additionally, it falls under the category of fluorinated organic compounds, which are known for their enhanced stability and unique reactivity patterns. The presence of the piperidine ring system further classifies it as a heterocyclic compound, contributing to its potential biological activity and synthetic versatility.

| Chemical Classification | Category | Significance |

|---|---|---|

| Organoboron Compound | Boronic Acid Derivative | Cross-coupling reactions, synthetic versatility |

| Fluorinated Compound | Halogenated Aromatic | Enhanced stability, improved pharmacological properties |

| Heterocyclic Compound | Piperidine-containing | Biological activity, molecular recognition |

| Aromatic Compound | Substituted Benzene | π-π interactions, structural rigidity |

Chemical Registry Information

The comprehensive chemical registry information for this compound provides essential identification data for researchers and commercial applications. The Chemical Abstracts Service number 874219-30-4 serves as the primary identifier for this compound in chemical databases and commercial catalogs. This unique identifier ensures accurate identification and prevents confusion with related compounds that may have similar names or structures.

The molecular descriptor line notation provides detailed structural information through standardized chemical identifiers. The International Chemical Identifier code InChI=1S/C12H15BFNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 offers a complete description of the compound's connectivity and stereochemistry. The corresponding InChIKey LWRYZTKUVJDPFY-UHFFFAOYSA-N provides a condensed hash representation of the structural information, facilitating database searches and computational analyses.

Structural Significance in Organic Chemistry

The structural architecture of this compound embodies several key design principles that enhance its utility in organic synthesis and medicinal chemistry applications. The strategic placement of the fluorine atom at the 4-position of the phenyl ring significantly influences the electronic properties of the aromatic system, creating an electron-withdrawing effect that modulates the reactivity of adjacent functional groups. This electronic modification enhances the compound's stability while maintaining its reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura transformations.

The piperidine carbonyl substituent at the 3-position introduces additional complexity and functionality to the molecular framework. This heterocyclic amide moiety provides multiple sites for molecular interactions, including hydrogen bonding capabilities and conformational flexibility that can be exploited in drug design applications. The six-membered piperidine ring adopts a chair conformation that positions the nitrogen atom and carbonyl functionality in optimal orientations for binding interactions with biological targets.

The boronic acid functional group represents the most synthetically valuable component of the molecule, enabling participation in a wide range of chemical transformations. The boron center's Lewis acidic character facilitates formation of reversible covalent bonds with nucleophiles, while its participation in cross-coupling reactions provides access to complex carbon-carbon bond formations. The compound's ability to form boroxines through dehydration reactions further expands its synthetic utility, as demonstrated by the general reactivity patterns observed in phenylboronic acid derivatives.

| Structural Feature | Position | Electronic Effect | Synthetic Impact |

|---|---|---|---|

| Fluorine Atom | 4-position | Electron-withdrawing | Enhanced stability, modulated reactivity |

| Piperidine Carbonyl | 3-position | Electron-withdrawing (carbonyl) | Molecular recognition, binding interactions |

| Boronic Acid Group | 1-position | Lewis acidic | Cross-coupling reactions, reversible binding |

| Phenyl Ring | Core structure | π-electron system | Aromatic interactions, structural rigidity |

Properties

IUPAC Name |

[4-fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRYZTKUVJDPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660217 | |

| Record name | [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-30-4 | |

| Record name | [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for Aryl Boronic Acids

Aryl boronic acids, including derivatives like 4-fluoro-3-(piperidine-1-carbonyl)phenylboronic acid, are typically synthesized through several key methods:

Electrophilic trapping of arylmetal intermediates: This involves the reaction of arylmetal species (such as arylmagnesium bromide or aryllithium) with borate esters at low temperatures. For example, phenylmagnesium bromide can be reacted with methylborate to yield phenylboronic acid derivatives, although yields can be low in some cases.

Lithium–halogen exchange: Aryl halides undergo lithium–halogen exchange to form aryllithium intermediates, which then react with boron electrophiles to form boronic acids.

Transition metal-catalyzed cross-coupling with diboron reagents: Palladium-catalyzed coupling of aryl halides with diboron reagents such as bis(pinacolato)diboron (B2pin2) is a widely used method. This approach allows the introduction of the boronic acid moiety onto the aromatic ring efficiently.

Direct C–H borylation: Transition metal catalysts (e.g., iridium or rhodium complexes) can directly borylate aromatic C–H bonds, providing an atom-economical route to aryl boronic acids.

Transmetallation from organosilanes or organostannanes: These compounds can be transmetallated with boron halides followed by hydrolysis to yield aryl boronic acids.

Flow chemistry approaches: Recent advances include flow chemistry techniques that improve reaction control and suppress side reactions, enhancing the synthesis of phenylboronic acids.

These methods are generally adaptable to various substituted aromatic rings, including those bearing fluorine and amide groups such as the piperidine-1-carbonyl substituent.

Specific Considerations for this compound

Given the structure of this compound, the preparation typically involves:

Starting from a suitably substituted aryl halide precursor, such as 4-fluoro-3-(piperidine-1-carbonyl)phenyl bromide or iodide.

Applying palladium-catalyzed borylation using bis(pinacolato)diboron or related diboron reagents under Suzuki–Miyaura reaction conditions to introduce the boronic acid moiety.

Alternatively, performing lithium–halogen exchange on the aryl halide followed by quenching with trialkyl borates to form the boronic acid after hydrolysis.

Protecting or carefully controlling conditions to preserve the piperidine-1-carbonyl group, which may be sensitive to harsh reagents or temperatures.

Representative Preparation Method (Literature-Based)

A typical synthetic sequence could be as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Preparation of aryl halide precursor | Starting from 4-fluoro-3-nitrobenzene, perform amide coupling with piperidine to form 4-fluoro-3-(piperidine-1-carbonyl)aryl halide (e.g., bromide or iodide) | Introduces the piperidine-1-carbonyl substituent on the aromatic ring |

| 2. Metalation | Treat aryl halide with n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78°C) | Lithium–halogen exchange generates aryllithium intermediate |

| 3. Borylation | Quench aryllithium intermediate with trialkyl borate (e.g., trimethyl borate) | Forms boronate ester intermediate |

| 4. Hydrolysis | Acidic workup (e.g., aqueous HCl) to hydrolyze boronate ester to boronic acid | Yields this compound |

Alternatively, a palladium-catalyzed borylation could proceed as:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Starting material | 4-fluoro-3-(piperidine-1-carbonyl)aryl bromide or iodide | Pre-synthesized aryl halide with piperidine amide |

| 2. Borylation | Pd catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), heat | Suzuki–Miyaura type borylation introduces boronic acid pinacol ester |

| 3. Deprotection | Hydrolysis of pinacol ester under acidic or basic conditions | Yields the free boronic acid |

Data Table Summarizing Preparation Routes

| Preparation Method | Key Reagents | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Lithium–halogen exchange + borate quench | n-BuLi or LDA, trialkyl borate, acid | Direct, versatile, well-established | Sensitive to moisture, requires low temperature | Moderate to high (50-80%) |

| Pd-catalyzed borylation (Suzuki-type) | Pd catalyst, B2pin2, base, solvent | Mild conditions, scalable, high selectivity | Cost of Pd catalyst and diboron reagents | High (70-90%) |

| Direct C–H borylation | Ir or Rh catalyst, diboron reagent | Atom economical, no need for halide | Requires specific catalyst, regioselectivity challenges | Variable (40-70%) |

| Transmetallation from silanes/stannanes | Organosilane or stannane, boron halide | Alternative route if halides unavailable | Toxic reagents (stannanes), multi-step | Moderate (40-70%) |

| Flow chemistry borylation | Flow reactor, lithium–halogen exchange reagents | Enhanced control, reduced side reactions | Requires specialized equipment | Improved yields over batch |

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The piperidine-1-carbonyl group can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s activity and physicochemical properties are influenced by the position of substituents and the nature of the heterocyclic group. Below is a comparative analysis with structurally related boronic acids:

Key Observations:

Substituent Position :

- Fluorine at the 4-position (vs. 2- or 3-) optimizes steric and electronic interactions with enzymatic targets like DAGLβ .

- Piperidine-1-carbonyl at the 3-position provides a balance of lipophilicity and hydrogen-bonding capacity, critical for target engagement .

Heterocycle Effects :

- Piperidine (6-membered ring): Enhances selectivity due to optimal ring size and basicity .

- Morpholine (oxygen-containing): Increases aqueous solubility but reduces membrane permeability .

- Pyrrolidine (5-membered ring): Lowers steric hindrance but weakens binding affinity .

Reactivity in Cross-Coupling :

- Electron-withdrawing groups (e.g., CF₃ in 4-Fluoro-3-(trifluoromethyl)phenylboronic acid) accelerate Suzuki reactions, whereas bulky substituents (e.g., piperidine-1-carbonyl) require optimized Pd catalysts .

Biological Activity

4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid is a compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanism of action, and potential applications based on recent research findings.

- Chemical Formula : C12H15BFNO3

- Molecular Weight : 235.06 g/mol

- CAS Number : 874219-30-4

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through boron atom coordination. This interaction can modulate enzyme activity, leading to various biochemical responses.

Target Enzymes and Pathways

- Fatty Acid Amide Hydrolase (FAAH) : Boronic acids have been identified as potent inhibitors of FAAH, which plays a crucial role in endocannabinoid metabolism. Inhibition of FAAH can enhance the levels of endocannabinoids, potentially providing therapeutic benefits in pain and inflammation management .

- Anticancer Activity : Similar boronic acid derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. The structural similarity to other known anticancer agents suggests potential efficacy against various cancer types .

Anti-inflammatory Properties

Research into related compounds suggests that boronic acids can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating immune responses. This could position this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological relevance of boronic acids:

- Inhibition of FAAH : A study demonstrated that a series of boronic acids showed significant inhibition of FAAH with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for pain relief .

- Anticancer Activity : Research on related compounds revealed that certain boronic acids exhibited selective cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that similar compounds demonstrate favorable absorption and distribution profiles, which could be beneficial for oral administration formulations .

Comparative Analysis

| Compound | Target | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | FAAH | TBD | Potential anti-inflammatory and analgesic effects |

| Related Boronic Acid A | Cancer Cells (MCF-7) | 0.87 | Anticancer activity |

| Related Boronic Acid B | FAAH | <10 | Pain relief potential |

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3-(piperidine-1-carbonyl)phenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling or reductive amination. For example, describes a method using piperidine derivatives and phenylboronic acid in Pd(II)-catalyzed coupling reactions (e.g., with K₂CO₃ as a base). Key parameters include:

- Catalyst system : Pd(OAc)₂ or PdCl₂ with ligands like XPhos.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 boronic acid to aryl halide ratio) and inert atmosphere (N₂/Ar) to prevent boronic acid oxidation .

Q. How does solvent choice impact the solubility and stability of this boronic acid during reactions?

Methodological Answer: Solubility varies significantly with solvent polarity. and highlight that phenylboronic acid derivatives exhibit high solubility in ethers (e.g., dipropyl ether) and ketones (e.g., acetone), moderate in chloroform, and poor in hydrocarbons. For this compound:

- Preferred solvents : Chloroform or acetone (due to ketone/amide interactions).

- Stability : Avoid aqueous bases (risk of protodeboronation) and store at 0–6°C under inert gas to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine carbonyl integration and boronic acid proton shifts (δ 7–8 ppm for aromatic B–O interactions).

- HPLC : Purity >97% (HPLC-grade solvents, C18 column, UV detection at 254 nm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (theoretical: ~293 g/mol) .

Advanced Research Questions

Q. How does the piperidine-1-carbonyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The piperidine carbonyl acts as an electron-withdrawing group (EWG), enhancing electrophilicity of the boronic acid. demonstrates that EWGs improve oxidative addition in Pd-catalyzed couplings. However, steric hindrance from the piperidine ring may reduce reaction rates. Strategies include:

- Ligand screening : Bulky ligands (e.g., SPhos) mitigate steric effects.

- Temperature modulation : Higher temperatures (100–120°C) overcome kinetic barriers.

Data from competitive ABPP assays show that substituent positioning (e.g., 3- vs. 4-carbonyl) significantly impacts selectivity for target enzymes .

Q. Are there computational models to predict the compound’s electronic properties and reaction pathways?

Methodological Answer: Yes. details DFT/B3LYP studies on analogous phenylboronic acids. Key steps:

Geometry optimization : Using Gaussian 09 with 6-31G(d) basis sets.

Frontier orbital analysis : HOMO-LUMO gaps predict nucleophilic/electrophilic sites.

Molecular docking : AutoDock Vina assesses binding affinity to enzymes (e.g., DAGLβ inhibitors).

Results correlate with experimental vibrational spectra (IR/Raman) and reaction outcomes .

Q. How can researchers resolve contradictions in solubility data between literature sources?

Methodological Answer: Discrepancies arise from substituent effects (e.g., fluorine vs. piperidine groups). and recommend:

- Dynamic solubility testing : Use a gravimetric method with controlled humidity.

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., chloroform:acetone:water).

For example, solubility in chloroform increases by 30% when adding 5% acetone due to improved polarity matching .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.